7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazine core. Key structural features include:
- 2-(4-Phenylpiperazin-1-yl)ethyl ketone at position 5, introducing a flexible side chain with a phenylpiperazine moiety known for modulating receptor affinity .
- Pyrrolidin-1-yl group at position 2, providing steric bulk and influencing solubility .
Synthetic routes involve condensation of chlorinated dioxo esters with heterocyclic carbothioamides, followed by hydrazine-mediated cyclization (e.g., Ganch reaction) . The compound has demonstrated analgesic activity in preclinical models, attributed to its electron-donating substituents and piperazine pharmacophore .
Properties
IUPAC Name |
7-(furan-2-yl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c32-20(29-14-12-28(13-15-29)18-7-2-1-3-8-18)17-31-24(33)22-23(21(27-31)19-9-6-16-34-19)35-25(26-22)30-10-4-5-11-30/h1-3,6-9,16H,4-5,10-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQOBOCYMFOOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is attached to an electrophilic center on the intermediate compound.
Incorporation of the Pyrrolidine Ring: This can be done through reductive amination or other suitable methods to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the phenylpiperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
The compound 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, potential applications, and relevant case studies.
Structural Characteristics
The compound features a unique combination of functional groups that contribute to its biological activity. Key structural elements include:
- Furan Ring : Known for its role in various biological activities and as a building block in organic synthesis.
- Piperazine Moiety : Often associated with neuroactive properties and used in the development of psychoactive drugs.
- Thiazolo[4,5-d]pyridazin Framework : This bicyclic structure may enhance the compound's interaction with biological targets.
Drug Development
The compound's unique structure suggests potential applications in drug development, particularly for neurological disorders. The piperazine group is known for its efficacy in treating anxiety and depression, making this compound a candidate for further exploration in these therapeutic areas.
Anticancer Research
Recent studies have indicated that derivatives of thiazolo[4,5-d]pyridazin compounds exhibit anticancer properties. The ability of this compound to inhibit specific cancer cell lines could be investigated further, focusing on its mechanism of action against tumor growth.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties. Future research could explore the effectiveness of this specific compound against various bacterial and fungal strains.
Neuropharmacology
Given the presence of the piperazine ring, there is potential for this compound to interact with neurotransmitter systems. Investigating its effects on serotonin and dopamine receptors could yield insights into its neuropharmacological properties.
Case Study 1: Antidepressant Activity
In a study examining the antidepressant effects of piperazine derivatives, researchers found that compounds similar to 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one demonstrated significant activity in animal models. These findings suggest that further investigation into this compound's efficacy could lead to new antidepressant therapies.
Case Study 2: Anticancer Efficacy
A recent investigation into thiazolo[4,5-d]pyridazin derivatives revealed promising results against specific cancer cell lines. The study indicated that these compounds could induce apoptosis in cancer cells, suggesting that similar derivatives might be effective as chemotherapeutic agents.
Case Study 3: Antimicrobial Properties
Research focused on compounds containing furan and thiazole rings demonstrated notable antimicrobial activity against Gram-positive bacteria. This opens avenues for exploring the antimicrobial potential of the target compound.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
- Furan vs. Phenyl : Furan-containing derivatives (e.g., ) exhibit enhanced analgesic activity compared to phenyl-substituted analogs, likely due to furan’s electron-donating effects and improved pharmacokinetics .
- Piperazine vs. Piperidine : The 4-phenylpiperazine group in the target compound increases receptor binding affinity compared to piperidine derivatives (e.g., Compound 1 in ), as piperazine’s nitrogen atoms enable stronger hydrogen bonding .
Heterocyclic Core Variations
- Thiazolo[4,5-d]pyridazin-4(5H)-one vs. Thiazolo[5,4-d]pyrimidine :
- The pyridazine core (target compound) offers a planar structure conducive to stacking interactions, whereas pyrimidine derivatives () may exhibit altered solubility due to nitrogen positioning .
- Pyridazine-based compounds generally show higher thermal stability (melting points >200°C) compared to pyrimidine analogs (e.g., Compound 2 in melts at 219–221°C) .
Thermal Stability
- Melting Points: Target compound analogs: ~197–204°C (acetonitrile/ethanol crystallization) . Piperidine-containing analogs (e.g., Compound 1 in ): 197–199°C .
Pharmacological Activity Insights
- Electron-Donating Substituents: The furan-2-yl and pyrrolidine groups enhance analgesic efficacy by increasing electron density, facilitating interactions with opioid or adenosine receptors .
- 4-Phenylpiperazine Moiety : This group improves CNS penetration compared to bulkier substituents (e.g., 4-benzylpiperidine in Compound 1, ), as evidenced by in vivo "Hot plate" test results .
Biological Activity
The compound 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including anticancer, anticonvulsant, and antimicrobial activities.
Chemical Structure and Properties
The compound's structure incorporates several pharmacologically relevant moieties, including a furan ring , a thiazolo-pyridazin core , and a piperazine derivative , which are crucial for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C26H29N5O3 |
| Molecular Weight | 455.54 g/mol |
| IUPAC Name | 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this thiazolo-pyridazin structure exhibit significant anticancer properties. For instance, compounds with similar piperazine moieties were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The findings showed promising IC50 values, indicating effective cytotoxicity.
| Compound | IC50 (μM) against MCF-7 | IC50 (μM) against HCT116 |
|---|---|---|
| Reference Compound (Doxorubicin) | 1.93 | 2.84 |
| Thiazolo-Pyridazin Derivative | 0.48 | 0.19 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. A study demonstrated that several derivatives exhibited significant anticonvulsant activity, with some compounds showing efficacy in multiple seizure models while maintaining low neurotoxicity .
Antimicrobial Activity
In addition to its anticancer and anticonvulsant properties, the compound has been evaluated for antimicrobial activity. Research indicates that derivatives with thiazole rings show promising results against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to receptors that regulate neurotransmitter release in the context of anticonvulsant effects.
- Cell Cycle Regulation : Inducing cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazolo-pyridazin derivatives, where one compound demonstrated an IC50 value of 0.12 μM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .
Another study highlighted the development of a piperazine-based derivative that exhibited significant anticonvulsant effects while maintaining minimal side effects in animal models, indicating its potential for further clinical development .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one?
- Answer : Synthesis typically involves multi-step reactions, including:
- Thiazole formation : Use of phosphorus pentasulfide (P₄S₁₀) to generate the thiazolo-pyridazin core .
- Substituent introduction : Alkylation or acylation reactions to attach the furan-2-yl, phenylpiperazine, and pyrrolidine groups under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .
- Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) to isolate the product with >95% purity .
- Key challenges : Regioselectivity in heterocyclic ring formation and minimizing by-products during multi-functional group coupling .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the thiazolo-pyridazin core and piperazine moiety .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray crystallography (if applicable): For unambiguous confirmation of the fused ring system and substituent orientation .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Initial screening includes:
- In vitro enzyme inhibition assays : Test interactions with kinases or receptors (e.g., serotonin/dopamine receptors due to the phenylpiperazine group) at concentrations of 1–100 µM .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility profiling : Measure logP values and solubility in PBS or DMSO to guide formulation strategies .
Advanced Research Questions
Q. How do structural modifications (e.g., furan vs. phenyl substituents) impact bioactivity?
- Answer : Structure-activity relationship (SAR) studies can be conducted by:
- Analog synthesis : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) and compare potency in target assays .
- Piperazine substitution : Test derivatives with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups to assess receptor binding affinity .
- Data analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity or steric effects with IC₅₀ values .
Q. What computational methods are suitable for predicting its mechanism of action?
- Answer : Advanced approaches include:
- Molecular docking : Simulate interactions with biological targets (e.g., 5-HT₂A receptor) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity .
Q. How can contradictory data on reaction yields or bioactivity be resolved?
- Answer : Contradictions may arise from:
- Reaction conditions : Variability in temperature, solvent purity, or catalyst loading. Standardize protocols using design-of-experiments (DoE) methodologies .
- Biological variability : Replicate assays across multiple cell lines or animal models and apply meta-analysis to identify trends .
- Analytical validation : Cross-validate HPLC purity assessments with LC-MS to rule out degradation products .
Methodological Considerations
Q. What strategies optimize regioselectivity in thiazolo-pyridazin ring formation?
- Answer :
- Catalyst choice : Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
- Temperature control : Maintain 60–80°C during ring closure to favor kinetic over thermodynamic products .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How can solubility issues in biological assays be addressed?
- Answer :
- Co-solvents : Use 10% DMSO or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or PEG groups to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
